molecular formula C8H15NO2 B102796 1-Tert-butyl-2-azetidinecarboxylic acid CAS No. 18085-38-6

1-Tert-butyl-2-azetidinecarboxylic acid

Cat. No.: B102796
CAS No.: 18085-38-6
M. Wt: 157.21 g/mol
InChI Key: DGBAPZLVXNOENB-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-azetidinecarboxylic acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of N-heterocycles via Sulfinimines 1-Tert-butyl-2-azetidinecarboxylic acid plays a significant role in the synthesis of N-heterocycles, a structural motif prevalent in many natural products and therapeutically relevant compounds. The use of chiral sulfinamides, notably tert-butanesulfinamide, has been extensively explored for the asymmetric synthesis of piperidines, pyrrolidines, azetidines, and their fused derivatives. This methodology capitalizes on the stereochemical control afforded by sulfinimines, offering a pathway to diverse and structurally complex N-heterocycles (Philip, Radhika, Saranya, & Anilkumar, 2020).

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants Although not directly related to this compound, the study of synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups, sheds light on the environmental impact and human exposure to chemically related substances. SPAs, such as BHT and DBP, exhibit environmental persistence and potential toxicity, highlighting the importance of understanding the fate and impact of tert-butyl-containing compounds in environmental and biological systems (Liu & Mabury, 2020).

Biodegradation and Fate of Ethyl Tert-butyl Ether (ETBE) Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into microbial pathways capable of transforming tert-butyl-containing compounds. This knowledge is crucial for assessing the environmental persistence and degradation potential of related substances, including this compound. The identification of microbial genes and pathways involved in the aerobic degradation of ETBE underscores the complexity of biodegradation processes for tert-butyl-containing ethers (Thornton et al., 2020).

Natural Neo Acids and Neo Alkanes Potential for Chemical Preparations

The study of natural neo acids and neo alkanes, including derivatives containing tert-butyl groups, reveals their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. This research opens up possibilities for the application of this compound and its derivatives in the cosmetic, agronomic, and pharmaceutical industries, showcasing the diverse applications of tert-butyl-containing compounds (Dembitsky, 2006).

Safety and Hazards

The safety information for 1-Tert-butyl-2-azetidinecarboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and if inhaled, remove person to fresh air and keep comfortable for breathing .

Mechanism of Action

Target of Action

The primary targets of 1-Tert-butyl-2-azetidinecarboxylic acid are currently unknown. This compound is a specialty product used in proteomics research

Pharmacokinetics

Its molecular weight is 157.21 , which suggests it may have good bioavailability due to its relatively small size.

Properties

IUPAC Name

1-tert-butylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)9-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBAPZLVXNOENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304753
Record name 1-tert-butyl-2-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18085-38-6
Record name 1-(1,1-Dimethylethyl)-2-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18085-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 167182
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18085-38-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-tert-butyl-2-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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